molecular formula C23H25ClN2O3 B11572404 N-[2-(4-chlorophenoxy)ethyl]-2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]acetamide

N-[2-(4-chlorophenoxy)ethyl]-2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]acetamide

Cat. No.: B11572404
M. Wt: 412.9 g/mol
InChI Key: ZOMCOMLBGASCJN-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenoxy)ethyl]-2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]acetamide is a complex organic compound that features a chlorophenoxy group, an indole moiety, and an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenoxy)ethyl]-2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]acetamide typically involves multiple steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol.

    Indole Derivative Synthesis: The indole moiety is synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone (such as acetone) under acidic conditions.

    Acetamide Formation: The final step involves the coupling of the chlorophenoxy intermediate with the indole derivative using acetic anhydride and a base (such as pyridine) to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenoxy)ethyl]-2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Corresponding substituted derivatives.

Scientific Research Applications

N-[2-(4-chlorophenoxy)ethyl]-2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its structural similarity to bioactive molecules.

    Biological Studies: It is used in research to understand its interaction with biological targets, such as enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenoxy)ethyl]-2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]acetamide involves its interaction with specific molecular targets. The chlorophenoxy group may interact with hydrophobic pockets in proteins, while the indole moiety can participate in π-π stacking interactions. The acetamide linkage provides hydrogen bonding capabilities, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-chlorophenoxy)ethyl]-2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]acetamide is unique due to its combination of a chlorophenoxy group, an indole moiety, and an acetamide linkage. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H25ClN2O3

Molecular Weight

412.9 g/mol

IUPAC Name

N-[2-(4-chlorophenoxy)ethyl]-2-[3-(2,2-dimethylpropanoyl)indol-1-yl]acetamide

InChI

InChI=1S/C23H25ClN2O3/c1-23(2,3)22(28)19-14-26(20-7-5-4-6-18(19)20)15-21(27)25-12-13-29-17-10-8-16(24)9-11-17/h4-11,14H,12-13,15H2,1-3H3,(H,25,27)

InChI Key

ZOMCOMLBGASCJN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)NCCOC3=CC=C(C=C3)Cl

Origin of Product

United States

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